1-Benzyl-3-hydroxypyridinium chloride (CAS 3323-73-7) is a quaternary pyridinium salt primarily utilized as a high-efficiency intermediate in the synthesis of N-substituted piperidines and as a specialized passivating agent in advanced materials. Featuring a stable pyridinium core, an N-benzyl directing group, and a chloride counterion, it offers excellent solubility in polar protic solvents (e.g., methanol, ethanol) critical for downstream reduction . In pharmaceutical procurement, it serves as the benchmark precursor for 1-benzyl-3-piperidinol—a vital building block for calcium channel blockers like Benidipine and kinase inhibitors such as Ibrutinib [1]. Beyond organic synthesis, its structural properties as a sterically hindered Lewis base have driven its recent adoption in perovskite solar cell manufacturing to passivate low-coordinated divalent cations[2].
Attempting to substitute 1-benzyl-3-hydroxypyridinium chloride with its bromide analog (1-benzyl-3-hydroxypyridinium bromide) or bypassing it entirely by directly alkylating 3-hydroxypiperidine introduces severe process and cost inefficiencies. Direct functionalization of 3-hydroxypiperidine is economically prohibitive at scale due to the high baseline cost of the saturated starting material compared to 3-hydroxypyridine . Meanwhile, substituting the chloride salt with the bromide variant reduces atom economy—increasing the formula weight by approximately 20%—and necessitates the use of more expensive benzyl bromide during upstream synthesis [1]. Furthermore, the specific solubility profile of the chloride salt is optimized for standard sodium borohydride (NaBH4) reduction protocols in alcoholic solvents, whereas alternative catalytic hydrogenation routes using rhodium or nickel require specialized pressure equipment and suffer from lower yields [2].
When selecting a benzylic pyridinium salt for scale-up, the choice of counterion significantly impacts mass efficiency. 1-Benzyl-3-hydroxypyridinium chloride has a molecular weight of 221.68 g/mol [1], whereas the corresponding bromide salt weighs 266.13 g/mol [2]. Procuring the chloride salt yields approximately 84% active 1-benzyl-3-hydroxypyridinium cation by weight, compared to only 70% for the bromide salt. This translates to a 20% relative increase in active mass efficiency per kilogram purchased. Furthermore, the upstream synthesis of the chloride salt utilizes benzyl chloride, which is substantially more cost-effective than benzyl bromide, directly lowering the cost of goods sold (COGS) for the intermediate.
| Evidence Dimension | Active Cation Mass Fraction |
| Target Compound Data | ~84% active cation by weight (Chloride salt) |
| Comparator Or Baseline | ~70% active cation by weight (Bromide salt) |
| Quantified Difference | 20% higher active mass efficiency per kg |
| Conditions | Standard procurement by weight |
Maximizing the active cation fraction per kilogram directly reduces raw material costs and transport volumes in multi-kilogram pharmaceutical scale-up.
The conversion of pyridinium salts to piperidinols is a critical bottleneck in the synthesis of Benidipine and Ibrutinib. 1-Benzyl-3-hydroxypyridinium chloride is highly optimized for direct chemical reduction using sodium borohydride (NaBH4) in mild alcoholic solvents (methanol/ethanol) at 25–55 °C, consistently achieving crude yields exceeding 80–86% . In contrast, alternative reduction pathways utilizing expensive transition metal catalysts, such as iodide-promoted rhodium dimers ([Cp*RhCl2]2), yield only ~63% and require specialized handling [1]. The chloride salt's compatibility with inexpensive NaBH4 eliminates the need for high-pressure hydrogenation equipment and costly precious metals.
| Evidence Dimension | Intermediate Synthesis Yield |
| Target Compound Data | >80-86% yield via NaBH4 reduction |
| Comparator Or Baseline | ~63% yield via Rhodium-catalyzed hydrogenation |
| Quantified Difference | >20% absolute yield improvement with lower catalyst cost |
| Conditions | Reduction to 1-benzyl-3-piperidinol in protic solvents |
Achieving high yields with inexpensive borohydride reagents eliminates the need for costly rhodium catalysts and high-pressure hydrogenation infrastructure.
Beyond organic synthesis, 1-benzyl-3-hydroxypyridinium chloride (1B3HPC) has emerged as a specialized passivating agent in perovskite solar cell fabrication. Acting as a hindered Lewis base, the compound effectively passivates low-coordinated divalent cations (such as Pb2+) on the perovskite surface [1]. The combination of the sterically hindered benzyl group and the coordinating hydroxyl/chloride moieties provides superior defect passivation compared to standard un-alkylated pyridine derivatives. This modification suppresses non-radiative recombination and enhances the photoelectric performance and environmental stability of the resulting perovskite films.
| Evidence Dimension | Defect Passivation Capability |
| Target Compound Data | Effective passivation of Pb2+ via hindered Lewis base interactions |
| Comparator Or Baseline | Un-alkylated 3-hydroxypyridine (lacks steric shielding) |
| Quantified Difference | Enhanced suppression of non-radiative recombination |
| Conditions | Perovskite film surface treatment |
For materials scientists, this specific hindered structure provides a dual-action passivation mechanism that standard small-molecule additives cannot replicate.
1-Benzyl-3-hydroxypyridinium chloride is the preferred upstream precursor for 1-benzyl-3-piperidinol, which is subsequently reacted with ethyl acetoacetate to form the critical dihydropyridine core of Benidipine hydrochloride. Its >80% yield in NaBH4 reduction makes it the industrial standard for this pathway [1].
The compound is utilized to generate the N-protected 3-hydroxypiperidine intermediate required for the synthesis of Ibrutinib. Procuring the chloride salt ensures a highly mass-efficient, scalable route compared to sourcing heavier bromide salts or pre-reduced piperidine derivatives [2].
In advanced optoelectronics, 1B3HPC is applied as a surface modifier for perovskite films. Its hindered Lewis base structure targets uncoordinated Pb2+ defects, making it an essential additive for researchers optimizing the power conversion efficiency and stability of next-generation photovoltaics [3].
Irritant